![molecular formula C16H16N4O2S2 B1672983 N-(2-((2-甲氧基苯基)氨基)-4'-甲基-[4,5'-联噻唑]-2'-基)乙酰胺 CAS No. 315705-75-0](/img/structure/B1672983.png)
N-(2-((2-甲氧基苯基)氨基)-4'-甲基-[4,5'-联噻唑]-2'-基)乙酰胺
描述
“N-(2-Methoxyphenyl)acetamide” is a member of methoxybenzenes and a member of acetamides . It has a molecular formula of C9H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an acyl chloride or anhydride to form an amide . For example, N-methyl dichloroacetamide was synthesized by the reaction of methylamine and methyl dichloroacetate .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of “N-(2-Methoxyphenyl)acetamide” was characterized by IR, MS, 1H NMR .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amides can undergo hydrolysis to form a carboxylic acid and an amine or ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the molecular weight of “N-(2-Methoxyphenyl)acetamide” is 165.19 g/mol .科学研究应用
氯乙酰胺类除草剂的代谢比较
本研究调查了人类和大鼠肝微粒体中氯乙酰胺类除草剂的代谢,突出了可能导致致癌效应的复杂代谢途径。虽然与N-(2-((2-甲氧基苯基)氨基)-4'-甲基-[4,5'-联噻唑]-2'-基)乙酰胺没有直接关联,但对氯乙酰胺衍生物的研究提供了有关其生物转化和潜在毒理影响的见解 (Coleman et al., 2000)。
绿色合成的催化加氢
一种新颖的催化方法用于绿色合成N-(3-氨基-4-甲氧基苯基)乙酰胺,展示了催化加氢在高效、可持续合成乙酰胺衍生物方面的潜力。本研究展示了合成方法的进展,这些方法可能适用于相关乙酰胺化合物,用于各种科学应用 (Zhang Qun-feng, 2008)。
酰胺衍生物的不同空间取向
对酰胺衍生物的研究,包括那些与N-(2-((2-甲氧基苯基)氨基)-4'-甲基-[4,5'-联噻唑]-2'-基)乙酰胺在结构上相似的化合物,考察了它们的配位特性和空间取向。本研究有助于更好地理解酰胺衍生物与离子的相互作用方式,这可能有助于它们在材料科学和配位化学中的应用 (Kalita & Baruah, 2010)。
吡唑-乙酰胺衍生物的抗氧化活性
对吡唑-乙酰胺衍生物的抗氧化活性进行探索,突显了乙酰胺化合物在开发具有抗氧化性能的治疗药物方面的潜力。这项研究强调了结构修饰在增强生物活性方面的重要性,并可能指导新型基于乙酰胺的抗氧化剂的开发 (Chkirate et al., 2019)。
作用机制
Target of Action
JNJ0966, also known as N-(2-((2-methoxyphenyl)amino)-4’-methyl-[4,5’-bithiazol]-2’-yl)acetamide, is a highly selective inhibitor of the zymogen (inactive precursor) of Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in extracellular matrix remodeling and is implicated in several pathological processes .
Mode of Action
JNJ0966 inhibits the activation of the MMP-9 zymogen . This selective inhibition is achieved through the interaction of JNJ0966 with a structural pocket near the MMP-9 zymogen cleavage site .
Biochemical Pathways
The primary biochemical pathway affected by JNJ0966 is the activation pathway of MMP-9. By inhibiting the activation of the MMP-9 zymogen, JNJ0966 prevents the downstream effects of MMP-9 activity, which include degradation of the extracellular matrix and promotion of inflammation and tissue remodeling .
Pharmacokinetics
The exposure of JNJ0966 is dose-dependent, with plasma and brain concentrations increasing with the administered dose . Notably, JNJ0966 is preferentially partitioned in the brain, suggesting it may be particularly effective in treating conditions related to brain function .
Result of Action
The primary result of JNJ0966’s action is the reduction in MMP-9 activity, leading to decreased extracellular matrix degradation and inflammation . In a mouse model of experimental autoimmune encephalomyelitis, treatment with JNJ0966 was shown to reduce disease severity .
安全和危害
未来方向
属性
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCDCMLLGDCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of JNJ0966?
A1: JNJ0966 is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, JNJ0966 binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []
Q2: How does JNJ0966's selectivity for MMP-9 benefit its potential therapeutic applications?
A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] JNJ0966 demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.
Q3: What are the downstream effects of MMP-9 inhibition by JNJ0966 in a disease model?
A3: Studies using JNJ0966 in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.
Q4: Beyond EAE, what other disease models have shown JNJ0966 to be effective?
A4: Research shows JNJ0966 inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for JNJ0966 in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.
Q5: How does JNJ0966 impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?
A5: Studies utilizing JNJ0966 in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests JNJ0966 could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.
Q6: Could JNJ0966 be used in conjunction with existing stroke therapies?
A6: Research suggests that JNJ0966, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that JNJ0966 attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for JNJ0966 to expand the treatment window for rt-PA and improve its safety profile in stroke patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。